4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid
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Overview
Description
4-{[(4E)-2-(2-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes an oxazole ring and a methoxyphenyl group
Preparation Methods
The synthesis of 4-{[(4E)-2-(2-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOIC ACID involves several steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable aldehyde to form an intermediate, which is then cyclized to produce the oxazole ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxazole ring or the methoxyphenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the oxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4E)-2-(2-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-{[(4E)-2-(2-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[(4E)-2-(2-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific structure and reactivity. Similar compounds include:
- 2-Methoxyphenyl isocyanate
- Pinacol boronic esters
- Other oxazole derivatives
These compounds share some structural features but differ in their chemical properties and applications, highlighting the uniqueness of 4-{[(4E)-2-(2-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOIC ACID.
Properties
Molecular Formula |
C18H13NO5 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-[(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H13NO5/c1-23-15-5-3-2-4-13(15)16-19-14(18(22)24-16)10-11-6-8-12(9-7-11)17(20)21/h2-10H,1H3,(H,20,21)/b14-10+ |
InChI Key |
SFJJENAUZSADPI-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=N/C(=C/C3=CC=C(C=C3)C(=O)O)/C(=O)O2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)C(=O)O)C(=O)O2 |
Origin of Product |
United States |
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